5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde
Overview
Description
5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde is a chemical compound with the molecular formula C13H7F3N2O3S and a molecular weight of 328.27 g/mol . This compound features a nitro group, a trifluoromethyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds containing a similar structure, such as nitrofurans, have been known to target proteins like aldose reductase .
Mode of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, have significant applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Biochemical Pathways
The presence of the trifluoromethylpyridine group suggests potential involvement in various biochemical reactions .
Pharmacokinetics
The compound’s molecular weight (32827g/mol) and density (153g/cm3) suggest potential bioavailability .
Result of Action
The presence of the trifluoromethylpyridine group suggests potential biological activities .
Action Environment
The compound’s boiling point (4474°C at 760 mmHg) suggests potential stability under various conditions .
Preparation Methods
The synthesis of 5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-nitro-2-chlorobenzaldehyde and 5-(trifluoromethyl)pyridine-2-thiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes.
Condensation: The compound can undergo condensation reactions with amines to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various amines. Major products formed from these reactions include amino derivatives, imines, and Schiff bases.
Scientific Research Applications
5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde include:
5-Nitro-2-(pyridin-2-ylthio)benzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Nitro-5-(trifluoromethyl)pyridine: Contains a nitro and trifluoromethyl group but lacks the benzaldehyde moiety.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Used as an intermediate in the synthesis of various pharmaceuticals.
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased stability and lipophilicity, making it distinct from its analogs.
Properties
IUPAC Name |
5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O3S/c14-13(15,16)9-1-4-12(17-6-9)22-11-3-2-10(18(20)21)5-8(11)7-19/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTLOJSDVQRZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)SC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381522 | |
Record name | 5-Nitro-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680579-40-2 | |
Record name | 5-Nitro-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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